1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride
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Overview
Description
1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride, is a synthetic organic compound with the molecular formula C11H10Cl2O. It is a derivative of cyclobutanecarbonyl chloride, where a 4-chlorophenyl group is attached to the cyclobutane ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically involves the use of an inert solvent such as dichloromethane and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride, undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Reduction Reactions: It can be reduced to the corresponding alcohol or amine.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an amide, while reduction with LiAlH4 produces an alcohol .
Scientific Research Applications
1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride, is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclobutanecarbonyl chloride, 1-(4-chlorophenyl)-, involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The specific pathways and molecular targets depend on the nature of the reacting species and the conditions of the reaction .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarbonyl chloride: The parent compound without the 4-chlorophenyl group.
Cyclopropanecarbonyl chloride: A similar compound with a cyclopropane ring instead of a cyclobutane ring.
Cyclohexanecarbonyl chloride: A similar compound with a cyclohexane ring.
Uniqueness
1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride, is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
1-(4-chlorophenyl)cyclobutane-1-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXGBZNKQQMGSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)Cl)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517663 |
Source
|
Record name | 1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89421-95-4 |
Source
|
Record name | 1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00517663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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